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molecular formula C8H12N4O4 B8710693 tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate

tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate

Cat. No. B8710693
M. Wt: 228.21 g/mol
InChI Key: IVSYQKCWDVZBNM-UHFFFAOYSA-N
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Patent
US08889711B2

Procedure details

To 5.88 g (25.77 mmol) of tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate diluted in 145 ml of methanol, are added under inert atmosphere 600 mg of palladium on charcoal (10%), then the reaction mixture is stirred under hydrogen atmosphere for 24 h. The solution is filtered on Celite and rinsed with ethyl acetate. The filtrate is concentrated to yield 4.93 g of tert-butyl 5-amino-1H-pyrazol-3-ylcarbamate in the form of a grey solid.
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
[Compound]
Name
atmosphere
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[NH:8][N:7]=[C:6]([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH:5]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[NH:8][N:7]=[C:6]([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:14])([CH3:13])[CH3:15])[CH:5]=1

Inputs

Step One
Name
Quantity
5.88 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=NN1)NC(OC(C)(C)C)=O
Name
Quantity
145 mL
Type
solvent
Smiles
CO
Step Two
Name
atmosphere
Quantity
600 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred under hydrogen atmosphere for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution is filtered on Celite
WASH
Type
WASH
Details
rinsed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=CC(=NN1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.93 g
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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